![molecular formula C18H20Cl2N2O2 B6322706 4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxypiperidine CAS No. 1103501-11-6](/img/structure/B6322706.png)

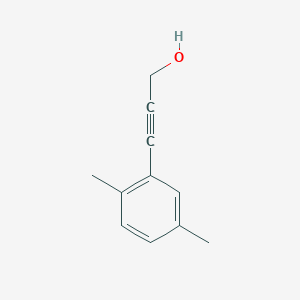

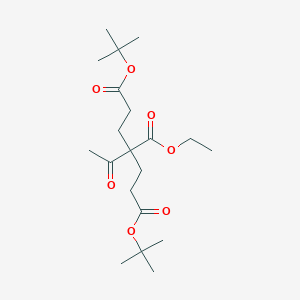

4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxypiperidine

Descripción general

Descripción

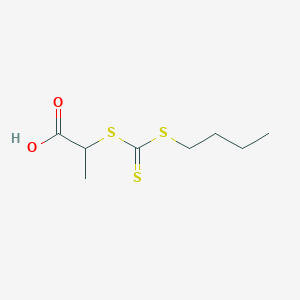

The compound “4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxypiperidine}” is a potent and selective FXR agonist . It has been reported to have profound effects on plasma lipids in animal models .

Synthesis Analysis

The synthesis of this compound involves the development of a series of potent FXR agonists . The novel piperidinylisoxazole system LY2562175 was discovered during this process .Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropyl group, a dichlorophenyl group, an oxazolyl group, and a methoxypiperidine group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available literature .Aplicaciones Científicas De Investigación

I have conducted a search for the scientific research applications of the compound known as “4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy}piperidine”. The information available primarily discusses its role as an FXR agonist for the treatment of dyslipidemia . This molecule has shown potent and selective agonist activity in vitro and has robust lipid-modulating properties, such as lowering LDL and triglycerides while raising HDL in preclinical species .

Mecanismo De Acción

Target of Action

The primary target of this compound is the Farnesoid X receptor (FXR) . FXR is a member of the “metabolic” subfamily of nuclear receptors and plays a crucial role in regulating bile acid, lipid, and glucose homeostasis .

Mode of Action

The compound acts as a potent and selective FXR agonist . As an agonist, it binds to the FXR, activating it. This activation triggers a series of intracellular events, leading to changes in the expression of genes involved in lipid and glucose metabolism .

Biochemical Pathways

Upon activation of the FXR, the compound influences several biochemical pathways related to lipid metabolism. It robustly lowers plasma low-density lipoprotein (LDL) and very low-density lipoprotein (vLDL) levels . These changes in lipid levels are due to alterations in the expression of genes involved in lipid metabolism, such as those encoding for enzymes and transport proteins .

Pharmacokinetics

The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), are consistent with enabling once-daily dosing in humans . These properties influence the compound’s bioavailability, determining how much of the compound reaches its target site of action .

Result of Action

The compound’s action results in robust lipid modulating properties. It lowers LDL and triglycerides while raising high-density lipoprotein (HDL) in preclinical species . These changes in lipid levels can have significant effects on the overall metabolic health of the organism .

Action Environment

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-cyclopropyl-3-(2,6-dichlorophenyl)-4-(piperidin-4-yloxymethyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2N2O2/c19-14-2-1-3-15(20)16(14)17-13(18(24-22-17)11-4-5-11)10-23-12-6-8-21-9-7-12/h1-3,11-12,21H,4-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOFPZFDXPHYLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4CCNCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy}piperidine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B6322625.png)

![6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B6322653.png)

![1-{3-[(2-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6322730.png)